

# Comprehensive Structural and Synthetic Analysis of 4-Methyl-2-phenoxy pyridine

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## Compound of Interest

Compound Name: 4-Methyl-2-phenoxy pyridine

Cat. No.: B1642503

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## Executive Summary & Chemical Identity

**4-Methyl-2-phenoxy pyridine** (CAS: 75390-50-0) represents a privileged scaffold in medicinal chemistry and agrochemical development.<sup>[1]</sup> Structurally, it fuses a pyridine core with a phenyl ether moiety, creating a biaryl ether system that balances lipophilicity with hydrogen-bond accepting capability. This architecture is frequently utilized as a "hinge-binding" motif in kinase inhibitors (e.g., VEGFR-2/c-Met targets) and as a metabolic stabilizer in herbicide design.<sup>[1]</sup>

This guide provides a rigorous technical analysis of its chemical structure, validated synthetic protocols, and spectroscopic characteristics, designed for researchers optimizing lead compounds.

## Physicochemical Profile



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## Structural Forensic Analysis

The chemical behavior of **4-Methyl-2-phenoxy pyridine** is dictated by the electronic interplay between the electron-deficient pyridine ring and the electron-rich phenoxy substituent.[1]

### Electronic Distribution[1]

- **Pyridine Ring (Electron Deficient):** The nitrogen atom exerts a strong inductive effect (-I), pulling electron density and making the C2 and C6 positions susceptible to nucleophilic attack.[1] However, the 2-phenoxy group counteracts this via resonance (+M), pushing electron density back into the pyridine ring, particularly at the C3 and C5 positions.
- **Ether Linkage (Conformational Gatekeeper):** The C-O-C bond angle (typically  $\sim 118^\circ$ ) creates a "bent" conformation.[1] This flexibility allows the phenyl ring to rotate, adopting a "twisted" geometry relative to the pyridine plane to minimize steric clash with the pyridine nitrogen lone pair.
- **4-Methyl Group:** Acts as a weak electron donor (+I) and a metabolic handle.[1] In biological systems, this methyl group is a prime site for CYP450-mediated oxidation to a carboxylic acid.[1]

### Pharmacophore Visualization

The following diagram illustrates the functional regions of the molecule relevant to ligand-protein binding.



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Figure 1: Pharmacophoric dissection of **4-Methyl-2-phenoxy pyridine** showing key interaction sites.<sup>[1]</sup>

## Validated Synthetic Protocol

The most robust route to **4-Methyl-2-phenoxy pyridine** is the Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar).<sup>[1]</sup> This method is preferred over transition-metal coupling (e.g., Ullmann or Buchwald-Hartwig) for this specific substrate due to the high reactivity of the 2-halopyridine position activated by the ring nitrogen.<sup>[1]</sup>

## Reaction Mechanism (S<sub>N</sub>Ar)

The reaction proceeds via a Meisenheimer Complex intermediate.<sup>[1]</sup> The pyridine nitrogen acts as an electron sink, stabilizing the negative charge developed during the addition of the phenoxide nucleophile.



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Figure 2: S<sub>N</sub>Ar mechanism showing the critical stabilization of the intermediate by the pyridine nitrogen.[1]

## Experimental Procedure

Reagents:

- 2-Chloro-4-methylpyridine (1.0 equiv)[1]
- Phenol (1.1 equiv)[1]
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.0 equiv) or Cesium Carbonate (Cs<sub>2</sub>CO<sub>3</sub>) (1.5 equiv)[1]
- Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)[1]

Step-by-Step Protocol:

- Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.1 equiv) in anhydrous DMF (0.5 M concentration).
- Deprotonation: Add K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) and stir at room temperature for 30 minutes. Note: Ensure the system is under an inert atmosphere (N<sub>2</sub> or Ar) to prevent oxidation of the phenol. [1]
- Addition: Add 2-Chloro-4-methylpyridine (1.0 equiv) dropwise to the phenoxide solution.

- Heating: Heat the reaction mixture to 90–110°C. Monitor by TLC or LC-MS.[1] The reaction typically reaches completion within 4–12 hours.[1]
  - Checkpoint: The spot for 2-chloro-4-methylpyridine (starting material) should disappear.[1]
- Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).
  - Outcome: The product often precipitates as a solid or oil.
- Extraction: If oil forms, extract with Ethyl Acetate (3x).[1][2] Wash the combined organic layers with water (to remove DMF) and brine.[1] Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>. [1]
- Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO<sub>2</sub>), eluting with a Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).[1]

## Spectroscopic Characterization

Identification of **4-Methyl-2-phenoxy**pyridine relies on distinguishing the pyridine protons from the phenyl protons and confirming the integrity of the ether linkage.[1]

### <sup>1</sup>H NMR Prediction (CDCl<sub>3</sub>, 400 MHz)



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## Mass Spectrometry (MS)

- Ionization Mode: ESI+ (Electrospray Ionization)[1]

- Molecular Ion  $[M+H]^+$ : Calculated: 186.23 m/z.[1]
- Fragmentation Pattern: Expect a loss of the phenoxy group (M-93) or loss of the methyl radical depending on energy, though the molecular ion is usually stable.

## Applications in Drug Discovery

The 2-phenoxy pyridine motif is not merely a structural connector; it is a bioactive scaffold.[1]

- Kinase Inhibition: This scaffold mimics the adenine ring of ATP in the binding pocket of kinases such as VEGFR-2 and c-Met.[1] The pyridine nitrogen acts as a hydrogen bond acceptor for the "hinge region" amino acids (e.g., Cys919 in VEGFR-2).
- Agrochemicals: Analogues of this structure are found in phytoene desaturase inhibitors (herbicides), where the ether linkage provides the necessary geometry to fit into the hydrophobic pocket of the enzyme.

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